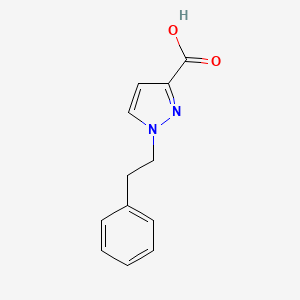

1-(2-phenylethyl)-1H-pyrazole-3-carboxylic acid

Description

1-(2-phenylethyl)-1H-pyrazole-3-carboxylic acid is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by the presence of a phenylethyl group attached to the pyrazole ring, which imparts unique chemical and physical properties.

Properties

IUPAC Name |

1-(2-phenylethyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c15-12(16)11-7-9-14(13-11)8-6-10-4-2-1-3-5-10/h1-5,7,9H,6,8H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKXZQEQXYLLBPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C=CC(=N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-phenylethyl)-1H-pyrazole-3-carboxylic acid typically involves the reaction of phenylethyl hydrazine with ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. The carboxylic acid group is introduced through subsequent oxidation or hydrolysis steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-phenylethyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole-3-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring or the phenylethyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, RNH₂) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, alcohols, aldehydes, and other functionalized compounds.

Scientific Research Applications

Anti-Inflammatory Activity

Research indicates that pyrazole derivatives, including 1-(2-phenylethyl)-1H-pyrazole-3-carboxylic acid, exhibit notable anti-inflammatory properties. In various studies, these compounds have demonstrated the ability to inhibit key inflammatory pathways, such as the p38 MAPK pathway, which is crucial in mediating inflammatory responses. For instance, a study highlighted that certain derivatives were effective in blocking reactive oxygen species (ROS) production and platelet aggregation in human umbilical vein endothelial cells (HUVECs), underscoring their potential as anti-inflammatory agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Pyrazole derivatives have shown the ability to interfere with angiogenesis, a critical process in tumor growth and metastasis. A study synthesized a library of pyrazoles that inhibited various signaling pathways involved in cancer progression, suggesting that this compound could be a valuable lead compound for developing new anticancer therapies .

Antimicrobial Effects

In addition to anti-inflammatory and anticancer activities, pyrazole derivatives have exhibited antimicrobial properties. Research has demonstrated that these compounds can inhibit the growth of various bacterial strains, making them promising candidates for developing new antibiotics . The structural diversity of pyrazoles allows for modifications that can enhance their efficacy against resistant strains.

Drug Development

The unique pharmacological profile of this compound positions it as a candidate for drug development in several therapeutic areas:

- Anti-inflammatory drugs : Targeting chronic inflammatory diseases.

- Anticancer agents : Developing treatments for various cancers through angiogenesis inhibition.

- Antimicrobial agents : Addressing antibiotic resistance with novel compounds.

Case Studies

Several studies have explored the efficacy of pyrazole derivatives in clinical settings:

- A study evaluated the effects of pyrazole derivatives on human platelets, demonstrating significant inhibition of aggregation and ROS production, which are critical factors in cardiovascular diseases .

- Another investigation focused on the synthesis of modified pyrazoles with enhanced activity against specific cancer cell lines, showing promising results in vitro and paving the way for further preclinical studies .

Structure-Activity Relationship (SAR) Analysis

Understanding the structure-activity relationship of this compound is crucial for optimizing its therapeutic potential. The position and type of substituents on the pyrazole ring significantly influence its biological activity:

| Substituent Position | Activity Type | Observations |

|---|---|---|

| C3 | Anti-inflammatory | Inhibition of p38 MAPK phosphorylation |

| C5 | Anticancer | Enhanced efficacy against cancer cell lines |

| C4 | Antimicrobial | Effective against Gram-positive bacteria |

Mechanism of Action

The mechanism of action of 1-(2-phenylethyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylethyl group enhances its binding affinity and specificity towards these targets, modulating their activity and leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

- 1-phenyl-1H-pyrazole-3-carboxylic acid

- 1-(2-phenylethyl)-1H-pyrazole-5-carboxylic acid

- 1-(2-phenylethyl)-3-methyl-1H-pyrazole-5-carboxylic acid

Uniqueness

1-(2-phenylethyl)-1H-pyrazole-3-carboxylic acid is unique due to the specific positioning of the phenylethyl group and the carboxylic acid functionality, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Biological Activity

1-(2-phenylethyl)-1H-pyrazole-3-carboxylic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C12H13N3O2

- Molecular Weight : 233.25 g/mol

The presence of the pyrazole ring and the carboxylic acid functional group contributes to its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that derivatives of pyrazole-3-carboxylic acids exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures show inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism is believed to involve disruption of bacterial cell wall synthesis.

Anticancer Properties

This compound has been evaluated for its anticancer activity. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines such as HeLa and HCT116, with IC50 values indicating potent activity . The compound appears to induce apoptosis through the activation of caspase pathways, which are critical in programmed cell death.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It has been shown to reduce cytokine production in macrophages, suggesting a potential role in managing inflammatory diseases . This effect is likely mediated through the inhibition of NF-kB signaling pathways.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Studies have reported that similar pyrazole derivatives exhibit selective inhibition against CDK2 and CDK9 .

- Receptor Modulation : It may modulate G-protein-coupled receptors (GPCRs), affecting downstream signaling pathways involved in cellular responses .

Case Study 1: Anticancer Activity

A study published in Medicinal Chemistry Research evaluated the anticancer effects of various pyrazole derivatives, including this compound. The study found significant antiproliferative effects on multiple cancer cell lines, with a focus on the compound's ability to induce apoptosis through caspase activation .

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial activity of several pyrazole derivatives was assessed against clinical isolates of bacteria. The results indicated that modifications to the phenethyl group enhanced antibacterial potency, suggesting structure-activity relationships that could guide future drug development .

Data Table: Summary of Biological Activities

| Biological Activity | Effectiveness | Mechanism |

|---|---|---|

| Antimicrobial | Moderate | Disruption of cell wall |

| Anticancer | High | Induction of apoptosis |

| Anti-inflammatory | Moderate | Inhibition of NF-kB |

Q & A

Basic: What are the recommended synthetic routes for 1-(2-phenylethyl)-1H-pyrazole-3-carboxylic acid, and how can reaction efficiency be optimized?

Answer:

A common synthetic approach involves multi-step reactions starting with pyrazole ring formation via cyclocondensation, followed by functionalization of the phenyl and carboxylic acid groups. For example, palladium-catalyzed coupling or alkylation steps are often employed to introduce the 2-phenylethyl moiety . Optimization can be achieved using Design of Experiments (DoE) to screen variables (e.g., temperature, catalyst loading, solvent polarity). Computational reaction path searches based on quantum chemical calculations (e.g., DFT) help identify energetically favorable pathways, reducing trial-and-error experimentation . Reaction yield and purity should be monitored via HPLC or LC-MS, with adjustments made to stoichiometry or workup procedures if intermediates precipitate prematurely .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Answer:

Key characterization methods include:

- NMR spectroscopy : Confirm the presence of the pyrazole ring (δ 6.5–8.0 ppm for aromatic protons) and carboxylic acid proton (broad peak ~δ 12–14 ppm) .

- Mass spectrometry (HRMS) : Validate molecular weight (e.g., calculated [M+H]+ for C₁₂H₁₂N₂O₂: 233.0926) .

- FT-IR : Identify carboxylic acid C=O stretching (~1700 cm⁻¹) and pyrazole ring vibrations (~1550 cm⁻¹) .

- Elemental analysis : Ensure <2% deviation from theoretical C, H, N values .

Advanced: How can computational modeling aid in predicting the reactivity of this compound in novel reactions?

Answer:

Quantum mechanical calculations (e.g., DFT) can model transition states and predict regioselectivity in electrophilic substitution or nucleophilic addition reactions. For instance, Fukui indices identify nucleophilic/electrophilic sites on the pyrazole ring, guiding functionalization strategies . Molecular docking studies (using software like AutoDock Vina) may also predict binding interactions in pharmacological applications, though experimental validation is critical due to limitations in solvation and entropy modeling .

Advanced: What experimental strategies address contradictory data in solubility or stability studies of this compound?

Answer:

Contradictions often arise from solvent polarity or pH effects. Methodological steps include:

- Solubility screening : Use a tiered approach with solvents of varying polarity (e.g., DMSO > ethanol > water) and buffer systems (pH 2–10) .

- Stability assays : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring to detect hydrolysis or oxidation byproducts .

- Statistical analysis : Apply ANOVA to compare batch-to-batch variability or instrument calibration errors .

Basic: What are the key considerations for selecting reaction solvents to minimize side products?

Answer:

- Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of polar intermediates but may promote hydrolysis of carboxylic acid groups.

- Low nucleophilicity solvents (e.g., THF, toluene) reduce unwanted nucleophilic attack during alkylation steps .

- Green chemistry principles : Substitute hazardous solvents (e.g., dichloromethane) with cyclopentyl methyl ether (CPME) or 2-MeTHF where possible .

Advanced: How can researchers resolve discrepancies in biological activity data for derivatives of this compound?

Answer:

Discrepancies may stem from assay conditions or cellular uptake variability. Mitigation strategies:

- Standardized protocols : Adopt OECD guidelines for in vitro assays (e.g., fixed incubation times, serum-free media) .

- Permeability studies : Use Caco-2 cell monolayers or PAMPA to quantify passive diffusion vs. active transport .

- Meta-analysis : Compare datasets across published studies using tools like RevMan to identify confounding variables (e.g., cell line heterogeneity) .

Basic: What safety precautions are essential when handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles due to potential skin/eye irritation .

- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particles .

- Waste disposal : Neutralize acidic waste with sodium bicarbonate before disposal via licensed contractors .

Advanced: How do steric and electronic effects of the 2-phenylethyl group influence the compound’s reactivity?

Answer:

- Steric effects : The bulky 2-phenylethyl group hinders electrophilic attack at the pyrazole C-5 position, directing reactivity to C-4 .

- Electronic effects : The electron-donating ethyl linker slightly increases electron density on the pyrazole ring, enhancing susceptibility to electrophiles. Computational NBO (Natural Bond Orbital) analysis quantifies charge distribution .

Basic: What analytical techniques are suitable for quantifying this compound in complex mixtures?

Answer:

- HPLC-DAD : Use a C18 column with mobile phase (0.1% TFA in acetonitrile/water) for baseline separation .

- UV-Vis spectroscopy : Quantify at λmax ~260 nm (pyrazole absorption band) after validating linearity (R² >0.99) .

Advanced: What methodologies enable the synthesis of enantiomerically pure derivatives?

Answer:

- Chiral auxiliaries : Employ Evans oxazolidinones or Oppolzer’s sultams during carboxylate formation .

- Enzymatic resolution : Use lipases (e.g., Candida antarctica) to hydrolyze ester precursors selectively .

- Chiral HPLC : Confirm enantiopurity with a Chiralpak AD-H column and hexane/isopropanol eluent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.